REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[Li]CCCC.[F:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].[NH4+].[Cl-].Cl>O1CCCC1>[F:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:11]=1[C:12](=[O:13])[CH2:1][C:2]#[N:3] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC(=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for 1 hour at −78° C.
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Then, the resulting mixture was extracted with 1:1 EtOAc
|
Type
|
EXTRACTION
|
Details
|
hexanes (500 mL), and the organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |